N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a morpholine ring, and a phenoxyacetamide moiety
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-8-6-16(7-9-17)19(23-10-12-25-13-11-23)14-22-20(24)15-26-18-4-2-1-3-5-18/h1-9,19H,10-15H2,(H,22,24) |
InChI Key |
XUYSLFOAINENIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form 4-chlorophenylmorpholine.
Alkylation: The intermediate is then alkylated using an appropriate alkylating agent to introduce the ethyl group.
Acylation: The final step involves the acylation of the alkylated intermediate with phenoxyacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow of reactants through a reactor to achieve higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide
- N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide
- N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity
Biological Activity
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C23H29ClN2O3
- Molecular Weight : 430.95 g/mol
- CAS Number : 898623-56-8
The synthesis of this compound involves the reaction of 4-chlorophenyl and morpholine derivatives with phenoxyacetic acid. The compound exhibits a unique structure that allows it to interact with various biological targets, particularly kinases involved in cancer cell proliferation.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity, particularly against glioblastoma cell lines. It has been shown to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells, indicating its potential as a therapeutic agent in glioma treatment. The compound's efficacy is attributed to its ability to inhibit AKT signaling pathways, which are critical in tumor growth and survival.
Kinase Inhibition
In a study evaluating its kinase inhibitory activity, this compound was screened against 139 purified kinases. It exhibited low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways. The inhibition of AKT2 correlated with reduced cell viability in glioblastoma cells while maintaining lower toxicity levels towards non-cancerous cells, highlighting its selectivity.
Case Studies and Research Findings
-
In Vitro Studies :
- This compound was tested on various glioblastoma cell lines (e.g., U87MG, U251). Results showed a significant reduction in cell viability with an IC50 value in the low micromolar range.
- The compound also demonstrated the ability to induce apoptosis in treated cells, further supporting its potential as an anticancer agent.
-
Mechanistic Insights :
- Detailed mechanistic studies revealed that the compound's action is mediated through the inhibition of AKT signaling pathways, which are often upregulated in cancerous tissues. This inhibition leads to decreased phosphorylation of downstream targets involved in cell survival and proliferation.
-
Selectivity Profile :
- Comparative studies indicated that while this compound effectively targets cancer cells, it exhibits significantly lower cytotoxicity towards normal cells at similar concentrations, suggesting a favorable therapeutic index.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits glioblastoma cell growth |
| Kinase Inhibition | Low micromolar activity against AKT2/PKBβ |
| Selectivity | Reduced toxicity towards non-cancerous cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
